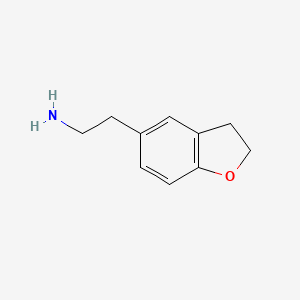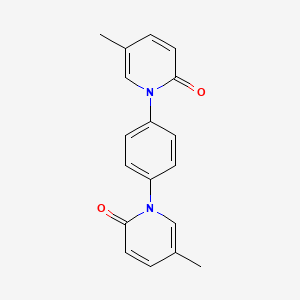
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl and pyrazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl chloroformate with 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrophenyl and pyrazole derivatives, such as:
- N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester
- 4-Nitrophenylchloroformate derivatives
- Pyrazole-4-carboxamide derivatives
Uniqueness
What sets N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13N5O7 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]carbamate |
InChI |
InChI=1S/C18H13N5O7/c1-11-16(10-19-21(11)12-2-4-13(5-3-12)22(26)27)17(24)20-18(25)30-15-8-6-14(7-9-15)23(28)29/h2-10H,1H3,(H,20,24,25) |
InChI-Schlüssel |
TYGUTKTVLMZRTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




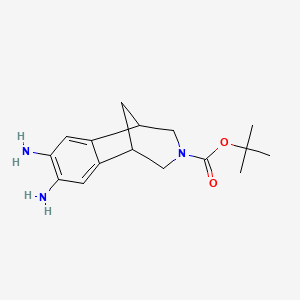



![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
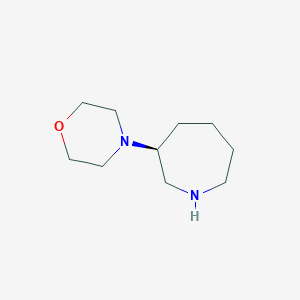

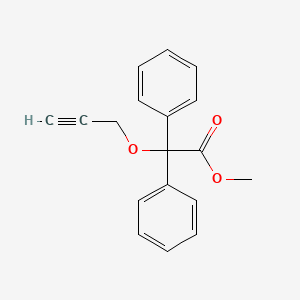
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
